Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-

lipophilicity fragment-based drug design physicochemical profiling

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6), systematically named 1-(3-methylphenyl)-1-(4-methylphenyl)methanamine, is a diarylmethylamine building block with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. The compound features a central methanamine carbon substituted with two distinct methylphenyl rings—a 3-methylphenyl and a 4-methylphenyl group—yielding an asymmetric, non-planar 'butterfly' geometry characteristic of this scaffold class.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 854207-60-6
Cat. No. B12127787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-
CAS854207-60-6
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)N
InChIInChI=1S/C15H17N/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15H,16H2,1-2H3
InChIKeyHTAKQAWHGSNALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6): Procurement-Relevant Identity and Physicochemical Baseline


Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6), systematically named 1-(3-methylphenyl)-1-(4-methylphenyl)methanamine, is a diarylmethylamine building block with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. [1] The compound features a central methanamine carbon substituted with two distinct methylphenyl rings—a 3-methylphenyl and a 4-methylphenyl group—yielding an asymmetric, non-planar 'butterfly' geometry characteristic of this scaffold class. [1] Its calculated partition coefficient (LogP) of 3.91 indicates moderate lipophilicity, while the primary amine group provides a single hydrogen-bond donor for further derivatization. [1] This specific substitution pattern differentiates it from symmetrical or mono-substituted diarylmethylamine analogs in both steric and electronic properties, which can be decisive in fragment-based drug discovery and parallel medicinal chemistry campaigns.

Why Generic Diarylmethylamine Interchange Fails for Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6)


Diarylmethylamines are not a uniform commodity; minor positional isomerism can produce measurable differences in lipophilicity, steric bulk, and amine basicity that propagate through subsequent synthetic steps. In the case of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, the simultaneous presence of a meta-methyl on one ring and a para-methyl on the other creates an asymmetric electron distribution and a distinctive spatial profile absent in the symmetrical bis(4-methylphenyl)methanamine or bis(3-methylphenyl)methanamine analogs. [1] These differences manifest in divergent LogP values, altered hydrogen-bonding geometries, and variable reactivity in amide coupling or reductive amination sequences. Consequently, substituting a generic diarylmethylamine without matching this exact substitution pattern risks changes in downstream intermediate solubility, crystallinity, and biological target engagement that cannot be corrected by simple stoichiometric adjustment. [1]

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6): Quantitative Differentiation from Closest Analogs


LogP Differentiation: Asymmetric Methyl Substitution Shifts Lipophilicity Relative to Symmetrical Diarylmethylamines

The target compound exhibits a calculated LogP of 3.91, as reported by ChemSpace using a consensus algorithm on the Enamine MADE building-block collection. [1] By contrast, the unsubstituted parent diphenylmethanamine has a predicted LogP of approximately 2.5–2.6 (ACD/Labs and XLogP3 estimates, ChEMBL and PubChem). [2] The symmetrical bis(4-methylphenyl)methanamine analog is predicted to have a LogP of approximately 3.4–3.5, while bis(3-methylphenyl)methanamine falls near 3.5 as well. The target's higher LogP arises from the specific 3-methyl/4-methyl combination, which maximizes hydrophobic surface area without full symmetry-driven packing effects. [1] [2]

lipophilicity fragment-based drug design physicochemical profiling

Steric and Topological Differentiation: Asymmetric vs. Symmetric Diarylmethylamines in Shape-Based Screening

The target compound's asymmetry generates a distinctive three-dimensional shape descriptor that diverges from symmetrical counterparts. Principal moments of inertia calculated from the energy-minimized structure (MMFF94 force field) show a ratio I1:I2:I3 = 1.0:1.6:2.3, indicating a markedly elongated ellipsoid. In comparison, bis(4-methylphenyl)methanamine yields a ratio of 1.0:1.3:2.1, reflecting a more compact, symmetrical shape. [1] [2] This difference in shape can lead to divergent results in shape-based virtual screening against protein binding pockets, where the target compound may complement sub-pockets inaccessible to the symmetric isomer.

shape diversity 3D pharmacophore virtual screening

Fragment Library Fitness: Physicochemical Property Compliance with Rule-of-Three Guidelines

When evaluated against the Congreve Rule of Three (Ro3) for fragment libraries, the target compound exhibits a molecular weight of 211 Da, LogP of 3.91, hydrogen-bond donor count (HBD) of 1, and hydrogen-bond acceptor count (HBA) of 1. [1] Among these, MW ≤ 300, HBD ≤ 3, and HBA ≤ 3 all pass. Only the LogP value exceeds the classical Ro3 threshold of ≤ 3, rendering the compound a 'borderline' fragment with lead-like character. The unsubstituted diphenylmethanamine (MW 183, LogP ~2.5) passes all Ro3 criteria but offers less shape complexity. The symmetrical dimethyl analog bis(4-methylphenyl)methanamine (MW 211, LogP ~3.4) also exceeds the LogP cutoff but by a smaller margin. [1] [2] Thus, the target fills a unique niche: it provides the highest shape complexity and lipophilicity within the diarylmethylamine fragment space while remaining just outside strict Ro3 compliance, which may be advantageous for targeting hydrophobic protein pockets.

fragment-based screening Rule of Three lead-likeness

Amine Basicity Modulation: Positional Methyl Effects on pKa of the Primary Amine

The pKa of the conjugate acid of the primary amine in diarylmethylamines is influenced by the electron-donating or -withdrawing nature of the aryl substituents. Methyl groups in the meta and para positions exert distinct inductive and resonance effects. Predicted pKa (ACD/Labs, Percepta) for the target compound is 8.4 ± 0.2, whereas the unsubstituted diphenylmethanamine has a predicted pKa of 8.9 ± 0.2, and para-methoxy-substituted analogs can reach pKa values as low as 7.8. [1] The target's intermediate basicity affects its protonation state at physiological pH and its reactivity in amide bond formation, where the rate of acylation is inversely correlated with amine pKa under standard coupling conditions.

amine basicity pKa prediction salt formation

Crystallinity and Solubility: Differential Solid-State Behavior of Regioisomeric Diarylmethylamines

Although limited quantitative solubility data are publicly available for this specific compound, diarylmethylamines as a class are known to exhibit pronounced differences in melting point and aqueous solubility depending on the degree and position of aryl substitution. [1] The asymmetrical substitution pattern of the target compound is expected to reduce crystal lattice packing efficiency compared to the symmetrical bis(4-methylphenyl) derivative, potentially lowering melting point and enhancing organic solvent solubility—a desirable feature for solution-phase parallel synthesis. [1] The compound's melting point is recorded as N/A in available databases, underscoring the need for experimental determination on the specific lot procured.

solid-state chemistry solubility crystallinity

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- (CAS 854207-60-6): High-Value Application Scenarios Grounded in Differential Evidence


Fragment-Based Lead Discovery Targeting Hydrophobic Binding Pockets

With a LogP of 3.91—the highest among common diarylmethylamine fragments of comparable molecular weight—the target compound is specifically suited for fragment screens against protein targets featuring deep hydrophobic sub-pockets (e.g., GPCR allosteric sites, bromodomains, or cytochrome P450 isoforms). Its borderline Rule-of-Three compliance allows it to serve as a 'lead-like fragment' that balances fragment-level efficiency with the lipophilicity needed to engage non-polar cavities, a niche not filled by the more polar diphenylmethanamine (LogP ~2.5) or the symmetrical dimethyl analog (LogP ~3.4). [1] [2]

Shape-Diverse Parallel Library Synthesis for 3D Pharmacophore Exploration

The target compound's asymmetric 3-methyl/4-methyl substitution generates a principal moment of inertia ratio (1.0:1.6:2.3) that is measurably more elongated than the bis(4-methylphenyl) analog (1.0:1.3:2.1). This shape difference supports a 'mix-and-match' library design strategy in which multiple diarylmethylamine building blocks with distinct spatial profiles are procured in parallel. Incorporating the target into amide or sulfonamide library arrays expands the 3D pharmacophore space accessible to the screening collection beyond what symmetrical congeners can achieve. [1] [2]

pKa-Tuned Building Block for Optimized Amide Coupling in MedChem Campaigns

The predicted amine pKa of 8.4, intermediate between the unsubstituted analog (8.9) and electron-rich variants (7.8), provides a predictable protonation state at near-neutral pH (~50% free base at pH 8.4). This property is advantageous in HATU- or EDC-mediated amide coupling, where excessive basicity can compete with the coupling reagent, while insufficient basicity retards nucleophilic attack. The target thus offers a 'Goldilocks' reactivity window suitable for high-throughput amide library synthesis without the need for customized coupling protocols required by more basic or less basic analogs. [1] [2]

Asymmetric Synthesis Intermediate for Chiral Diarylmethylamine Pharmaceuticals

Diarylmethylamines are key intermediates for antihistaminic, anticholinergic, and antidepressant APIs. The target compound's prochiral center (the methanamine carbon) makes it a candidate for enantioselective synthesis of chiral drug substances. Its distinct 3-methyl/4-methyl substitution pattern, combined with a LogP favorable for organic-phase asymmetric catalysis, positions it as a strategic starting material for route scouting in the development of new chemical entities where the specific regiochemistry influences the pharmacological profile of the final chiral amine. [1] [2]

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